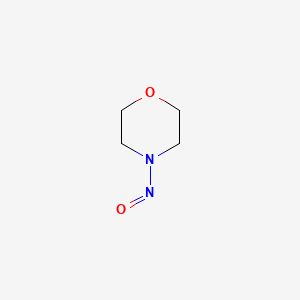
(4-(1-Cyanocyclopropyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative featuring a phenyl ring substituted with a cyanocyclopropyl group and a boronic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
(4-(1-Cyanocyclopropyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and structural properties
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Relevant Papers The papers I found did not specifically mention “(4-(1-Cyanocyclopropyl)phenyl)boronic acid”, but they do discuss the uses and applications of boronic acids in general . These include their use in sensing applications, their interaction with proteins, and their use in the controlled release of insulin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanide sources under controlled conditions.
Introduction of the Phenyl Ring: The cyanocyclopropyl group is then attached to a phenyl ring through various coupling reactions, such as Suzuki-Miyaura coupling.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (4-(1-Cyanocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclopropyl group can be reduced to form corresponding amines or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Mecanismo De Acción
The mechanism of action of (4-(1-Cyanocyclopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological assays. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the cyanocyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
(4-Cyanophenyl)boronic acid: Similar structure but without the cyclopropyl ring, affecting its reactivity and steric properties.
(4-(1-Cyanocyclopropyl)phenyl)boronic ester: An ester derivative with different solubility and reactivity profiles.
Uniqueness: (4-(1-Cyanocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyanocyclopropyl group and the boronic acid functional group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications .
Propiedades
IUPAC Name |
[4-(1-cyanocyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICYZKSQYFZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675225 |
Source


|
| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-00-2 |
Source


|
| Record name | B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
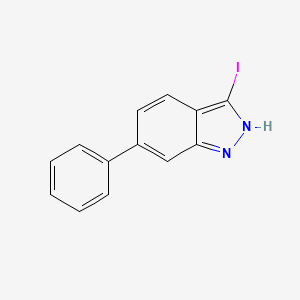

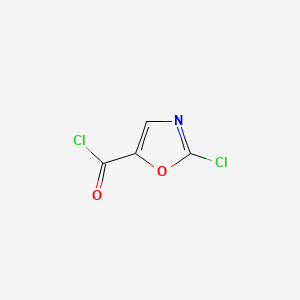
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
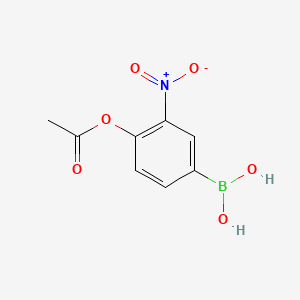


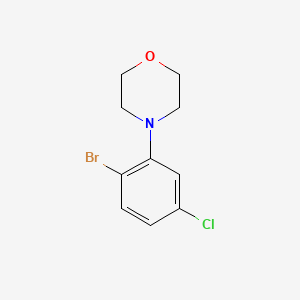

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
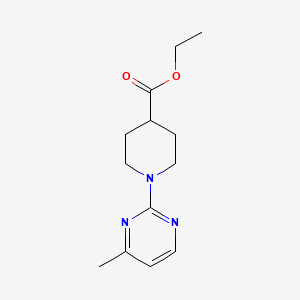

![6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)
